![molecular formula C19H20N2O4 B10996653 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B10996653.png)
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-hydroxyphenyl)ethyl]acetamide
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Overview
Description
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves multiple steps. One common method involves the initial formation of the quinoline ring system, followed by functionalization to introduce the hydroxy and acetamide groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-hydroxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature controls to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may yield more saturated compounds.
Scientific Research Applications
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-hydroxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A similar compound with a quinoline ring system and hydroxy group.
4-Hydroxy-2-quinolones: Another class of compounds with similar structural features and biological activities.
Uniqueness
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a derivative of quinoline, a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to explore the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C22H23N3O4
- Molecular Weight : 393.4 g/mol
- IUPAC Name : N-[2-(4-hydroxyphenyl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide
The structure of this compound features a hydroxyquinoline moiety linked to an acetamide group, which is believed to enhance its biological activity.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to the one have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
2. Enzyme Inhibition
Quinoline derivatives have been studied for their ability to inhibit enzymes involved in neurodegenerative diseases. For example, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease treatment.
These results indicate that the compound may possess neuroprotective properties by modulating cholinergic signaling.
3. Antimicrobial Activity
The quinoline scaffold has also been associated with antimicrobial activity. Research indicates that derivatives exhibit significant antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents.
Study on Anticancer Properties
In a study investigating the anticancer effects of quinoline derivatives, researchers synthesized several analogs and tested their cytotoxicity against breast cancer (MCF-7) and pancreatic cancer (Panc-1) cell lines. The most potent compound exhibited an IC50 value of 1.2 µM against MCF-7 cells, demonstrating its potential as an effective anticancer agent .
Study on Enzyme Inhibition
Another study focused on the enzyme inhibition profile of quinoline derivatives revealed that certain compounds showed higher selectivity towards BuChE over AChE, with an IC50 value of 0.13 µM for BuChE inhibition . This selectivity is crucial for minimizing side effects in therapeutic applications targeting neurodegenerative diseases.
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C19H20N2O4/c22-15-5-1-13(2-6-15)9-10-20-19(24)12-25-16-7-3-14-4-8-18(23)21-17(14)11-16/h1-3,5-7,11,22H,4,8-10,12H2,(H,20,24)(H,21,23) |
InChI Key |
QDKBTJWXIZFGIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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